JMJD6 Biochemical Inhibition: Head-to-Head SPE–MS Comparison Against WL12 and Compound 7p
In a direct comparative study using a standardized SPE–MS assay measuring JMJD6-catalyzed BRD4₅₁₁–₅₅₀ hydroxylation, SKLB325 inhibited JMJD6 with an IC₅₀ of 6.7 ± 0.6 µM, representing an approximately nine-fold loss in potency compared to its originally reported IC₅₀ of 0.78 µM [1]. Under identical conditions, the comparator WL12 failed to inhibit JMJD6 (IC₅₀ > 50 µM), while Compound 7p gave an IC₅₀ of 4.2 ± 0.2 µM [1]. This head-to-head dataset positions SKLB325 between the inactive WL12 and the moderately more potent 7p, establishing it as a validated but development-stage JMJD6 inhibitor scaffold requiring optimization [1].
| Evidence Dimension | JMJD6 inhibition (IC₅₀) measured by SPE–MS hydroxylation assay |
|---|---|
| Target Compound Data | SKLB325 IC₅₀ = 6.7 ± 0.6 µM |
| Comparator Or Baseline | WL12 IC₅₀ > 50 µM; Compound 7p IC₅₀ = 4.2 ± 0.2 µM; SKLB325 originally reported IC₅₀ = 0.78 µM |
| Quantified Difference | SKLB325 is >7.5-fold more potent than WL12; approximately 1.6-fold less potent than Compound 7p; approximately 8.6-fold less potent than its originally reported value under new assay conditions. |
| Conditions | SPE–MS assay: full-length His₆-JMJD6 (0.05 µM), 2OG (100 µM), FAS (2 µM), BRD4₅₁₁–₅₅₀ (1 µM), L-ascorbic acid (100 µM); n = 2 independent runs. |
Why This Matters
This head-to-head dataset eliminates assay-dependent potency inflation, enabling a rational, evidence-based selection of SKLB325 over WL12 for JMJD6-dependent experiments.
- [1] Corner, T. P., et al. Profiling Inhibitor Scaffolds for the Cancer Target Jumonji-C Domain-Containing Protein 6. ChemMedChem. 2025, 20, e202500682. View Source
